molecular formula C3H3N3O2S B14603741 1,2,4-Triazine-5,6-dione, tetrahydro-3-thioxo- CAS No. 59166-43-7

1,2,4-Triazine-5,6-dione, tetrahydro-3-thioxo-

Cat. No.: B14603741
CAS No.: 59166-43-7
M. Wt: 145.14 g/mol
InChI Key: ZOAYCAPIKQLREY-UHFFFAOYSA-N
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Description

1,2,4-Triazine-5,6-dione, tetrahydro-3-thioxo- is a heterocyclic compound with the molecular formula C4H5N3O2S. It is an intermediate used in the synthesis of various pharmaceuticals, including ceftriaxone . This compound is known for its unique structure, which includes a triazine ring fused with a thioxo group, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Triazine-5,6-dione, tetrahydro-3-thioxo- can be synthesized through several methods:

Industrial Production Methods

Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazine-5,6-dione, tetrahydro-3-thioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.

    Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in pharmaceutical synthesis.

Scientific Research Applications

1,2,4-Triazine-5,6-dione, tetrahydro-3-thioxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-Triazine-5,6-dione, tetrahydro-3-thioxo- involves its interaction with specific molecular targets. In the case of ceftriaxone synthesis, it acts as a precursor that undergoes further chemical transformations to form the active antibiotic. The pathways involved include nucleophilic substitution and ring-opening reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazine-5,6-dione, tetrahydro-3-thioxo- is unique due to its specific combination of a triazine ring and a thioxo group. This structure provides distinct reactivity patterns and makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Properties

IUPAC Name

3-sulfanylidene-1,2,4-triazinane-5,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2S/c7-1-2(8)5-6-3(9)4-1/h(H,5,8)(H2,4,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAYCAPIKQLREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(=O)NNC(=S)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368037
Record name 1,2,4-Triazine-5,6-dione, tetrahydro-3-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59166-43-7
Record name 1,2,4-Triazine-5,6-dione, tetrahydro-3-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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